Weaker Dopamine D2 Receptor Affinity Compared to Endogenous Dopamine
In contrast to the strong D2 agonism typical of many amphetamine derivatives, 4-(2-Pyridylmethoxy)-amphetamine exhibits a relatively weak binding affinity for the human dopamine D2S receptor (Ki = 1700 nM) [1]. This affinity is approximately 850-fold weaker than that of the endogenous ligand, dopamine (reported Ki of ~2 nM for the D2 receptor) [2]. This data point is crucial for selecting a compound that is expected to have minimal direct D2 receptor-mediated activity.
| Evidence Dimension | Dopamine D2S Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 1700 nM |
| Comparator Or Baseline | Dopamine (Ki = ~2 nM for D2 receptor) |
| Quantified Difference | 850-fold weaker affinity |
| Conditions | Displacement of [3H]NMSP from human D2S receptor expressed in CHO cell membrane, incubated for 1 hr |
Why This Matters
This allows researchers to study the compound's non-dopaminergic effects or use it as a negative control for D2 receptor-mediated pathways.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50166863 (CHEMBL3799529) on D(2) dopamine receptor. Database entry. View Source
- [2] Kebabian, J. W., & Calne, D. B. (1979). Multiple receptors for dopamine. Nature, 277(5692), 93-96. (via standard receptor pharmacology reference). View Source
